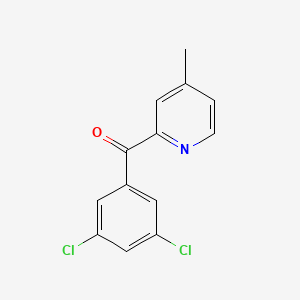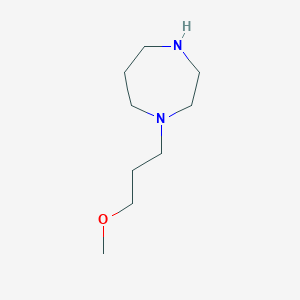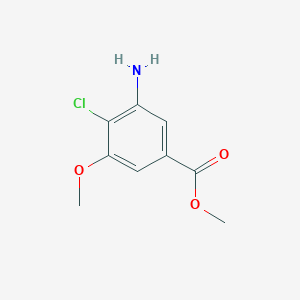![molecular formula C16H16O5 B1452659 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid CAS No. 149288-71-1](/img/structure/B1452659.png)
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid
Vue d'ensemble
Description
“4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid” is a complex organic compound. It is related to “4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid”, which is a very acid-sensitive linker used for the preparation of carboxamides, carbamates, and C-terminally modified peptides . Another related compound is “3,5-Dimethoxybenzoic acid”, which is a methoxybenzoic acid that is benzoic acid substituted by methoxy groups at positions 3 and 5 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid has been involved in various synthesis processes. One example is the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000). Additionally, its derivatives have been synthesized and characterized for their acid-base and redox behavior (Bem et al., 2018).
Antioxidant and Antimicrobial Applications
Research has also focused on the antioxidant properties of compounds derived from 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. For instance, its derivatives demonstrated significant free-radical scavenging ability in DPPH and FRAP assays, highlighting their potential as antioxidants (Hussain, 2016). Moreover, prenylated benzoic acid derivatives, similar in structure, have shown antimicrobial and molluscicidal activity, indicating their potential in biocidal applications (Orjala et al., 1993).
Structural Analysis and Molecular Characterization
Structural and molecular characterization of derivatives of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid has been a subject of interest. For example, studies on mono-, di-, and trioxygenated xanthones derived from similar compounds have helped in understanding structure-activity relationships (Gales et al., 2001).
Bacterial Degradation and Environmental Impact
Research has also explored the bacterial degradation of compounds related to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, such as 3,4,5-trimethoxybenzoic acid, indicating its environmental impact and potential for bioremediation (Donnelly & Dagley, 1980).
Propriétés
IUPAC Name |
4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-13-7-14(20-2)9-15(8-13)21-10-11-3-5-12(6-4-11)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIZSSSHHGSXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)
![5-[4-(2-Methoxyethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452582.png)

![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)



![5-[4-(Cyclopropyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452593.png)

![(4-[4-(Cyclopropylcarbonyl)-1,4-diazepan-1-YL]phenyl)amine](/img/structure/B1452595.png)
![[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1452596.png)
![Methyl 5-acetyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1452598.png)